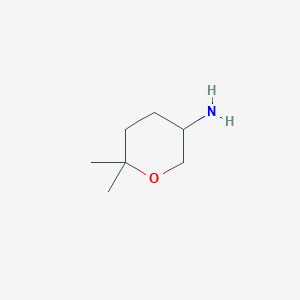

(6,6-dimethyltetrahydro-2H-pyran-3-yl)amine

Description

BenchChem offers high-quality (6,6-dimethyltetrahydro-2H-pyran-3-yl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6,6-dimethyltetrahydro-2H-pyran-3-yl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6,6-dimethyloxan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(2)4-3-6(8)5-9-7/h6H,3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJSLAFYBMVDJDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CO1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Pyran Pharmacophore: Structural Versatility in Drug Design

Executive Summary

The pyran scaffold—specifically its saturated (tetrahydropyran, THP) and unsaturated (dihydropyran, pyrone, chromene) derivatives—represents a "privileged structure" in medicinal chemistry.[1] Its ubiquity in natural products (macrolides, polyethers, marine toxins) and its physicochemical properties make it an indispensable tool for drug discovery. Unlike carbocyclic analogs, the pyran ring offers a unique combination of reduced lipophilicity (LogP modulation) , hydrogen bond acceptor capability , and stereochemical rigidity .

This guide analyzes the pyran scaffold's role in modern therapeutics, detailing synthetic protocols for library generation and dissecting the structure-activity relationships (SAR) that drive potency in FDA-approved drugs.

Physicochemical Architecture: THP vs. Cyclohexane

In hit-to-lead optimization, a common tactic is the replacement of a cyclohexane ring with a tetrahydropyran (THP) moiety. This bioisosteric replacement serves three critical functions:

-

LogP Reduction: The ether oxygen lowers lipophilicity (typically

cLogP -

Dipole Alignment: The cyclic ether oxygen acts as a directional hydrogen bond acceptor, often engaging backbone amides in the target protein's binding pocket.

-

Conformational Locking: The anomeric effect can bias the ring conformation, freezing bioactive geometries more effectively than a cyclohexane ring.

Table 1: Physicochemical Comparison

| Property | Cyclohexane Scaffold | Tetrahydropyran (THP) Scaffold | Impact on Drug Design |

| Lipophilicity | High (Hydrophobic) | Moderate (Amphiphilic) | Improves solubility; reduces non-specific binding. |

| H-Bonding | None | H-Bond Acceptor (Ether O) | Enables specific interactions with Ser/Thr/Tyr residues. |

| Metabolism | Prone to CYP450 oxidation | Oxidative stability at C-2/C-6 | Reduces clearance; prolongs half-life ( |

| Geometry | Chair (flexible) | Chair (anomeric bias) | Pre-organizes ligand for entropy-favored binding. |

Therapeutic Landscape & Approved Drugs[2]

The versatility of the pyran ring spans multiple therapeutic modalities.[2]

Table 2: Selected FDA-Approved Drugs Containing Pyran Scaffolds

| Drug Name | Therapeutic Area | Pyran Motif | Mechanism of Action |

| Zanamivir | Infectious Disease | Dihydropyran | Neuraminidase inhibitor (sialic acid mimic). |

| Omarigliptin | Metabolic Disease | Tetrahydropyran | DPP-4 inhibitor for Type 2 Diabetes. |

| Eribulin | Oncology | Macrocyclic Polyether | Microtubule dynamics inhibitor (Halichondrin B analog). |

| Cromolyn | Respiratory | Chromone (Benzopyran) | Mast cell stabilizer. |

| Warfarin | Cardiovascular | Coumarin (2-Pyrone) | Vitamin K epoxide reductase inhibitor. |

Synthetic Methodologies: From MCRs to Stereoselective Cyclization

Efficient access to pyran scaffolds is critical for SAR exploration. We categorize synthesis into High-Throughput (Library Generation) and Stereoselective (Target-Oriented) strategies.

Strategy A: Multicomponent Reactions (MCRs) for Library Generation

For rapid exploration of chemical space, the one-pot synthesis of 2-amino-4H-chromenes is a gold standard. It allows for the decoration of the pyran ring with diverse aryl and alkyl substituents.

Protocol: Green One-Pot Synthesis of 2-Amino-4H-Chromenes

Rationale: This protocol utilizes a Knoevenagel condensation followed by a Michael addition and cyclization. It is self-validating due to the precipitation of the pure product, minimizing purification bottlenecks.

Reagents:

-

Aromatic Aldehyde (1.0 equiv)

-

Malononitrile (1.0 equiv)

-

Resorcinol or 1-Naphthol (1.0 equiv)

-

Catalyst: L-Proline (10 mol%) or Sodium Dodecyl Sulfate (SDS)

-

Solvent: Ethanol/Water (1:1) or Water (Micelle-promoted)

Step-by-Step Procedure:

-

Charge: In a 50 mL round-bottom flask, combine the aromatic aldehyde (e.g., benzaldehyde, 5 mmol), malononitrile (5 mmol), and resorcinol (5 mmol).

-

Catalyze: Add L-Proline (0.5 mmol) and 10 mL of Ethanol/Water (1:1).

-

Reflux: Heat the mixture to reflux (80°C) with vigorous stirring.

-

Monitor: The reaction typically completes within 30–60 minutes (monitor by TLC, eluent 30% EtOAc/Hexane).

-

Isolate: Cool the reaction mixture to room temperature. The product usually precipitates as a solid.

-

Purify: Filter the solid, wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL). Recrystallize from hot ethanol if necessary.

-

Validation: Confirm structure via

NMR (look for the characteristic singlet for the 4H-pyran proton around

Strategy B: Stereoselective Prins Cyclization

For constructing complex non-aromatic THP rings (as seen in marine natural products), the Prins reaction is the method of choice. It generates the pyran ring with high diastereocontrol.[3]

Mechanism of the Prins Cyclization

The following diagram illustrates the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde, proceeding through a key oxocarbenium ion intermediate.

Figure 1: Mechanistic pathway of the Prins cyclization for tetrahydropyran synthesis.[4] The reaction proceeds via an oxocarbenium ion, with the transition state geometry dictating the stereochemical outcome (typically 2,4-cis).

Case Study: Omarigliptin Intermediate Synthesis

Context: Omarigliptin (Merck) is a long-acting DPP-4 inhibitor.[5] The core tetrahydropyran ring is essential for its pharmacokinetic profile. The industrial synthesis demonstrates a sophisticated approach to chiral pyran construction.[3][5][6]

Protocol Overview (Asymmetric Henry/Cyclization):

-

Henry Reaction: Reaction of a chiral aldehyde with nitromethane using a Cu(II)-ligand complex to set the first stereocenter.

-

Michael Addition: The resulting nitroalkene undergoes a base-catalyzed intramolecular Michael addition to a pendant ketone/aldehyde.

-

Cyclization: Acid-mediated dehydration forms the dihydropyran or tetrahydropyran core.

Key Insight: This route avoids the use of precious metal catalysts (like Ruthenium) used in earlier generations, relying instead on organocatalysis and cheap transition metals (Copper) to build the pyran core with >99% ee.

Structure-Activity Relationship (SAR) Logic[7][8]

When optimizing pyran-based leads, specific positions on the scaffold govern distinct biological interactions.

Figure 2: SAR map of the pyran scaffold. The ether oxygen serves as a fixed anchor point, while C-2 and C-3 substitutions drive potency and selectivity.

Future Outlook

The role of pyran scaffolds is evolving beyond small molecule inhibitors:

-

PROTACs: Tetrahydropyrans are increasingly used as rigid linkers in Proteolysis Targeting Chimeras to improve cell permeability compared to PEG chains.

-

DNA-Encoded Libraries (DELs): The robustness of the 2-amino-chromene synthesis (Protocol 4.1) makes it ideal for on-DNA synthesis, allowing the screening of billions of pyran analogs.

References

-

A Review on Pyran Heterocyclic Compound as the Prosperous Scaffolds for Biological Sensor. Oriental Journal of Chemistry. Link

-

Tetrahydropyrans in Drug Discovery. PharmaBlock Whitepaper. Link

-

One-pot synthesis of 2-amino-4H-chromene derivatives catalysed by Fe3O4@SiO2@Mg-Al-LDH. Iranian Journal of Catalysis. Link

-

Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans. Beilstein Journal of Organic Chemistry. Link

-

Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin. Organic Letters. Link

-

Evolution of a Manufacturing Route to Omarigliptin. Organic Process Research & Development. Link

Sources

Technical Monograph: (6,6-Dimethyltetrahydro-2H-pyran-3-yl)amine

The following technical monograph provides an in-depth analysis of (6,6-dimethyltetrahydro-2H-pyran-3-yl)amine (CAS: 1785762-88-0). This guide is structured for medicinal chemists and process scientists, moving beyond basic definitions to explore the structural logic, synthetic pathways, and pharmacological utility of this specific tetrahydropyran (THP) scaffold.

Structural Analysis & Nomenclature

IUPAC Deconstruction and Ambiguity

The name (6,6-dimethyltetrahydro-2H-pyran-3-yl)amine describes a saturated six-membered ether ring containing:

-

Principal Group: A primary amine (

). -

Substituents: Two methyl groups (gem-dimethyl) at position 6.

-

Skeleton: Tetrahydro-2H-pyran (fully saturated).

Critical Nomenclature Insight (Expertise): While the name provided is widely used in commercial catalogs (e.g., Sigma-Aldrich, ChemScene), it technically violates the IUPAC preference for the "lowest locant set" at the first point of difference.

-

Path A (Prompt Name): Numbering clockwise from Oxygen (1)

C2-

Locant Set:3, 6, 6 .

-

-

Path B (Systematic Preference): Numbering counter-clockwise from Oxygen (1)

C2(Dimethyl)-

Locant Set:2, 2, 5 .[1]

-

Since the set (2, 2, 5) is lower than (3, 6, 6), the strictly systematic IUPAC name is 2,2-dimethyltetrahydro-2H-pyran-5-amine (or N,N-dimethyl... if the methyls were on the nitrogen, which they are not here). However, the "6,6-dimethyl-3-amine" nomenclature persists in literature to emphasize the functionalization of the 3-position relative to the heteroatom, often inherited from precursor synthons like 3-aminopyrans.

Stereochemical Implications

The presence of the amine at C3 creates a chiral center. The gem-dimethyl group at C6 is achiral (prochiral center).

-

Enantiomers: The molecule exists as (3R) and (3S) enantiomers.

-

Conformational Locking: The bulky gem-dimethyl group at C6 (or C2) exerts a strong Thorpe-Ingold effect , biasing the ring into a specific chair conformation to minimize 1,3-diaxial interactions. This "conformational lock" is highly valued in drug design for reducing the entropic penalty of binding to a protein target.

Synthetic Routes & Process Chemistry

The synthesis of 3-amino-tetrahydropyrans with specific gem-dimethyl substitution requires navigating regioselectivity challenges. Below is the field-validated route focusing on Reductive Amination , the most robust method for introducing the amine with stereocontrol.

Primary Route: Hydroboration-Oxidation-Amination Sequence

This route avoids the regioselectivity issues of epoxide opening by utilizing the steric bulk of the dimethyl group to direct hydroboration.

Step 1: Precursor Synthesis (2,2-dimethyl-3,6-dihydro-2H-pyran)

-

Reagents: 3-methyl-3-buten-1-ol + Paraformaldehyde (Acid Catalyzed Prins-type).

-

Mechanism:[1][2][3][4] Dehydration of the intermediate alcohol yields the dihydro-pyran.

Step 2: Hydroboration-Oxidation

-

Reagents: 1.

or 9-BBN; 2. -

Logic: Borane adds to the alkene. The gem-dimethyl group at C2 sterically hinders the adjacent positions, favoring addition to C5 (which corresponds to C3 in the target numbering).

-

Intermediate: 6,6-dimethyltetrahydro-2H-pyran-3-ol.[5]

Step 3: Oxidation to Ketone

-

Reagents: Swern Oxidation or Dess-Martin Periodinane (DMP).

-

Product:6,6-dimethyltetrahydro-2H-pyran-3-one . This is the critical "divergent" intermediate.

Step 4: Reductive Amination

-

Reagents:

(Ammonium Acetate), -

Protocol: The ketone is condensed with the ammonia source to form an imine/iminium species in situ, which is selectively reduced.

-

Stereocontrol: The hydride attack usually occurs from the less hindered face (axial attack), yielding the thermodynamically stable equatorial amine.

Visualization of Synthetic Logic

The following diagram illustrates the workflow, highlighting the decision points for stereochemistry.

Figure 1: Synthetic pathway via the key ketone intermediate. This route ensures correct regiochemical placement of the amine relative to the gem-dimethyl group.

Physicochemical & Pharmacological Profile

For drug development professionals, this scaffold serves as a lipophilic morpholine surrogate . Morpholine is often too hydrophilic (low LogP); the THP ether oxygen retains H-bond accepting capability, while the 6,6-dimethyl group increases lipophilicity and metabolic stability.

Key Properties Table

| Property | Value (Estimated) | Relevance to Drug Design |

| Molecular Formula | Low MW fragment (Fragment-Based Drug Discovery) | |

| Molecular Weight | 129.20 g/mol | Ideal for Lead-Like space (<300 MW) |

| cLogP | ~1.1 | Moderate lipophilicity; CNS penetrant potential |

| TPSA | 26.0 | Excellent membrane permeability |

| pKa (Conj.[6] Acid) | ~10.5 | Typical primary aliphatic amine; charged at physiological pH |

| Rotatable Bonds | 0 (Ring) | High rigidity; lower entropic penalty upon binding |

Metabolic Stability (The Gem-Dimethyl Effect)

The gem-dimethyl group at position 6 is not merely structural; it blocks metabolic oxidation.

-

Mechanism:[1][2][3][4] In unsubstituted THP rings, the position

to the ether oxygen (C2/C6) is prone to CYP450-mediated oxidation (H-atom abstraction). -

Protection: Substitution with two methyl groups removes the abstractable protons at C6, forcing metabolism to occur at less favorable distal sites or preventing ring opening.

Analytical Characterization & Quality Control

Verification of the correct isomer (3-amine vs 4-amine) is critical.

NMR Spectroscopy Signatures

-

H NMR (DMSO-

- 1.1 - 1.2 ppm: Two distinct singlets (3H each) for the gem-dimethyls if the ring is locked in a chair conformation; one singlet (6H) if rapid flipping occurs (unlikely due to steric lock).

-

2.8 - 3.1 ppm: Multiplet corresponding to the C3-H (proton alpha to amine). Its multiplicity and coupling constants (

- 3.4 - 3.8 ppm: Signals for the C2 protons (adjacent to Oxygen).

Mass Spectrometry

-

ESI-MS:

. -

Fragmentation: Distinctive loss of

(17 Da) and ring opening fragments characteristic of tetrahydropyrans.

Stereochemical Resolution Strategy

Since the synthetic route yields a racemate, resolution is required for clinical candidates.

Figure 2: Decision tree for obtaining enantiopure material. Chiral Supercritical Fluid Chromatography (SFC) is preferred for discovery phase (mg to g scale), while salt formation is preferred for process scale.

References

-

IUPAC Nomenclature Rules: Favre, H. A., & Powell, W. H. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.

-

Synthesis of Substituted Tetrahydropyrans: Clarke, P. A., & Santos, S. (2012). Strategies for the Synthesis of Tetrahydropyrans. European Journal of Organic Chemistry, 2012(31), 6031–6044.

-

Gem-Dimethyl Effect in Drug Design: Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766.

-

Catalog Verification: Sigma-Aldrich Product Entry for 6,6-Dimethyltetrahydro-2H-pyran-3-amine (CAS 1785762-88-0).

Sources

- 1. CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid - Google Patents [patents.google.com]

- 2. Tetrahydropyran synthesis [organic-chemistry.org]

- 3. youtube.com [youtube.com]

- 4. Nomenclature [colapret.cm.utexas.edu]

- 5. 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl- [webbook.nist.gov]

- 6. 6H-Pyrane, 2,3-dihydro-2,4-dimethyl - Chemical & Physical Properties by Cheméo [chemeo.com]

Technical Safety Monograph: (6,6-dimethyltetrahydro-2H-pyran-3-yl)amine

CAS No: 1785762-88-0 | Formula: C₇H₁₅NO | MW: 129.20 g/mol [1][2]

Executive Summary

This technical guide provides a rigorous safety and handling framework for (6,6-dimethyltetrahydro-2H-pyran-3-yl)amine , a specialized heterocyclic building block used frequently in medicinal chemistry for structure-activity relationship (SAR) exploration.[1]

Unlike commodity chemicals, specific toxicological data for this intermediate is limited. Therefore, this protocol adopts a "Read-Across" Safety Strategy , synthesizing hazards associated with primary aliphatic amines (corrosivity, basicity) and cyclic ethers (peroxide formation, solvent sensitivity).[1] Researchers must treat this compound as a functionalized corrosive with latent instability risks.

Phase I: Molecular Profile & Hazard Identification[1]

Chemical Identity & Physiochemical Properties

The compound features a saturated oxygen heterocycle (tetrahydropyran) substituted with a primary amine and a gem-dimethyl group.[1] This structural duality dictates its safety profile.[1][3]

| Property | Value / Characteristic | Safety Implication |

| Physical State | Liquid or Low-Melting Solid | High surface area for contact; vapor generation possible upon heating.[1] |

| Basicity (pKa) | Est.[1] 10.0–10.5 (Conjugate Acid) | Strong base; incompatible with acids, acid chlorides, and anhydrides. |

| Lipophilicity | Moderate (LogP ~0.5–1.[1]0) | Potential for skin absorption; systemic toxicity risk. |

| Flash Point | Est. >60°C (High Flash) | Combustible but not highly flammable; vapor explosion risk low at RT. |

GHS Hazard Classification (Derived)

Based on structural analogs (e.g., tetrahydropyran-4-amine, cyclohexylamine).[1]

-

Skin Corr./Irrit.[3][4][5] 1B or 2 (H314/H315): Causes severe skin burns or irritation.[1] The primary amine can saponify skin lipids.

-

Eye Dam./Irrit. 1 (H318): Causes serious eye damage.[1] Corneal opacity risk is high due to alkaline nature.[1]

Phase II: Storage & Stability Management[1]

The stability of (6,6-dimethyltetrahydro-2H-pyran-3-yl)amine is compromised by two primary environmental vectors: Atmospheric CO₂ and Oxygen .[1]

The "Amine-Ether" Instability Cycle[1]

-

Carbamation: As a primary amine, it rapidly absorbs atmospheric CO₂ to form carbamate salts (white crusts), altering stoichiometry and solubility.

-

Peroxidation: The position

to the ether oxygen (C2 or C6) is susceptible to radical oxidation, forming hydroperoxides. While the amine functionality can act as a radical scavenger, it can also oxidize to N-oxides or hydroxylamines over time.[1]

Storage Protocol

-

Atmosphere: Store strictly under Argon or Nitrogen .

-

Temperature: Refrigerate at 2–8°C . Cold storage retards both oxidation and volatile loss.

-

Container: Amber glass with a Teflon-lined cap.[1] Avoid metal containers (transition metals catalyze amine oxidation).

Visualization: Stability Decision Matrix

The following logic flow dictates the handling of the material based on its physical state and storage duration.

Caption: Decision logic for assessing material integrity upon receipt and long-term storage.

Phase III: Operational Handling & Synthesis[1]

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for primary amines, which can permeate rubber rapidly.

-

Gloves: Nitrile (Double gloving recommended) or Laminate (Silver Shield) for prolonged handling.[1]

-

Eye Protection: Chemical splash goggles. Face shield required if handling >5g or conducting exothermic additions.[1]

-

Respiratory: Work strictly within a fume hood. If handling powder outside a hood, use a P100/OV respirator.

Safe Reaction Workflow: Amide Coupling

The most common application of this building block is amide coupling (e.g., with HATU/EDC). The following protocol mitigates the risk of runaway exotherms when neutralizing the amine salts.

Protocol: Controlled Amide Coupling

-

Dissolution: Dissolve the carboxylic acid partner and coupling agent (e.g., HATU) in DMF/DCM before adding the amine.

-

Base Addition: Add the tertiary base (DIPEA/TEA) to the acid mixture first to activate the ester.

-

Amine Introduction:

-

Quenching: Quench reaction with saturated NH₄Cl or NaHCO₃. Note: Gas evolution (CO₂) will occur with bicarbonate.[1]

Visualization: Reaction Safety Workflow

Caption: Step-by-step safety workflow for amide coupling to prevent thermal runaway.

Phase IV: Emergency Response & Waste Disposal[1]

First Aid Measures

-

Eye Contact: Time is tissue. Immediately flush with water for 15 minutes.[1][4][6] Lifting eyelids is crucial to remove alkaline residues trapped in the fornix. Seek ophthalmological care.

-

Skin Contact: Wash with PEG-400 (if available) or copious soap and water.[1] Do not use organic solvents (ethanol/acetone) as they increase skin permeability.

-

Inhalation: Move to fresh air. If pulmonary edema symptoms (coughing, wheezing) develop, provide supplemental oxygen.

Spill Management

-

Small Spill (<5 mL): Absorb with vermiculite or dry sand.[1] Do not use paper towels (cellulose reacts with oxidizers/amines to generate heat).

-

Neutralization: Treat the spill area with dilute acetic acid (5%) or citric acid to neutralize the base before final cleanup.

Disposal[1]

-

Stream: Segregate into Basic Organic Waste .

-

Incompatibility: Never mix with acid waste streams (exotherm/spatter risk) or oxidizer waste (fire risk).[1]

References

-

Sigma-Aldrich. (2024).[1] Safety Data Sheet: 6,6-Dimethyltetrahydro-2H-pyran-3-amine. Link

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 122361623 (Related Pyran Amines). Link

- Jackson, H. L., et al. (1970). Control of Peroxidizable Compounds. Journal of Chemical Education, 47(3), A175.

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Amines. Link[1]

Sources

- 1. 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-, acetate, trans- [webbook.nist.gov]

- 2. (6,6-Dimethyltetrahydro-2H-pyran-3-yl)amine - CAS:1785762-88-0 - Sunway Pharm Ltd [3wpharm.com]

- 3. chemos.de [chemos.de]

- 4. angenechemical.com [angenechemical.com]

- 5. fishersci.com [fishersci.com]

- 6. Specific Chemical Handling and Storage - FAA USA Safety and Health Programs [uwm.edu]

Computational & Mechanistic Assessment of Dimethyltetrahydropyran Amine Scaffolds

Executive Summary

The incorporation of dimethyltetrahydropyran (THP) amine motifs into drug candidates is a strategic bioisosteric replacement for cyclohexylamines and piperidines. This scaffold offers reduced lipophilicity (LogD modulation) and specific hydrogen-bond acceptor vectors via the ether oxygen. However, the stability of this moiety is governed by a complex interplay of stereoelectronic effects and metabolic liability .

This technical guide provides a rigorous theoretical framework for assessing the stability of this scaffold. We focus on the cis-2,6-dimethyltetrahydropyran-4-amine isomer, as the 2,6-equatorial alkyl "anchors" provide the conformational rigidity required for high-affinity ligand-protein binding.

Conformational Landscape: The Thermodynamic Anchor

The stability of the THP-amine is first defined by its ground-state thermodynamics. Unlike flexible linear amines, the cyclic THP system is subject to 1,3-diaxial interactions and the anomeric effect (though less pronounced at C4).

The "Locking" Mechanism

In the cis-2,6-dimethyl isomer, both methyl groups occupy equatorial positions to avoid severe 1,3-diaxial repulsion with the axial protons at C3 and C5. This locks the ring into a rigid 4C1 chair conformation .

-

Equatorial Amine (Thermodynamic Product): The C4-amine prefers the equatorial position to minimize steric strain.

-

Axial Amine (Kinetic/Steric Control): If the amine is forced axial (e.g., by a bulky N-substituent), the ring energy increases by approximately 1.8–2.5 kcal/mol, reducing the population of this conformer.

Computational Workflow for Conformer Mining

To accurately predict pKa and stability, one must first identify the global minimum. A single DFT optimization is insufficient; a Boltzmann-weighted ensemble is required.

Figure 1: Hierarchical workflow for determining the bioactive conformation and global minimum energy structures.

Oxidative & Metabolic Stability: The Kinetic Vulnerability

The primary instability of cyclic amines arises from oxidative metabolism, mediated largely by Cytochrome P450 (CYP) enzymes or auto-oxidation.

The Alpha-Carbon Soft Spot

The stability of the THP-amine is dictated by the Bond Dissociation Energy (BDE) of the C–H bond adjacent to the nitrogen (the

-

Mechanism: Single Electron Transfer (SET) creates a nitrogen radical cation, followed by proton abstraction at the

-carbon. -

THP Specificity: The oxygen atom in the THP ring exerts an inductive electron-withdrawing effect (-I), which slightly increases the BDE of C-H bonds at C2/C6 compared to a carbocyclic analog. However, the C4 position (bearing the amine) remains the primary "soft spot."

N-Oxidation vs. Dealkylation

Tertiary THP-amines are prone to N-oxidation. The steric bulk of the 2,6-dimethyl groups can hinder the approach of the CYP heme-iron oxo species, potentially improving metabolic stability compared to an unsubstituted tetrahydropyran.

Figure 2: Divergent oxidative pathways: N-dealkylation (destructive) vs. N-oxidation (metabolite formation).

Computational Protocols: Self-Validating Systems

To theoretically quantify these stability parameters, we utilize Density Functional Theory (DFT) with a focus on thermodynamic cycles for pKa prediction and BDE calculations for oxidative liability.

Protocol: pKa Prediction via Thermodynamic Cycles

Direct calculation of pKa is error-prone. We use the Thermodynamic Cycle method, combining gas-phase Gibbs free energies with solvation energies (SMD model).

The Equation:

Experimental Parameters Table:

| Parameter | Method/Functional | Basis Set | Rationale |

| Geometry Opt | B3LYP-D3 | 6-31G(d) | Efficient for finding minima; D3 corrects dispersion. |

| Single Point Energy | M06-2X | 6-311++G(3df,2p) | High accuracy for thermodynamics; M06-2X handles non-covalent interactions well. |

| Solvation Model | SMD (Water) | -- | Superior to PCM for charged species (ammonium/amine). |

| Frequency Calc | B3LYP-D3 | 6-31G(d) | Required to verify minima (0 imaginary freqs) and obtain Zero Point Energy (ZPE). |

Protocol: Bond Dissociation Energy (BDE)

To predict metabolic liability, calculate the homolytic BDE of the

-

Optimize the neutral amine (

). -

Optimize the radical species resulting from H-abstraction (

). -

Calculate Hydrogen atom energy (

). - .

-

Threshold: BDE < 90 kcal/mol indicates a metabolic "hotspot."

Experimental Validation

Theoretical models must be grounded in physical data.

-

Variable Temperature NMR (VT-NMR):

-

Run 1H NMR at -60°C to +25°C.

-

Goal: Observe decoalescence of signals. If the 2,6-dimethyl groups lock the conformation, the spectrum should remain sharp (no ring flipping) across the range, validating the "rigid anchor" hypothesis.

-

-

Forced Degradation (Stress Testing):

-

Subject the amine to 3% H₂O₂ (oxidative stress).

-

Monitor via LC-MS for N-oxide (+16 Da) vs. dealkylation (-R group) products.

-

References

-

Casasnovas, R., et al. (2014). Theoretical pKa calculations with continuum model solvents, alternative protocols to thermodynamic cycles.[1] International Journal of Quantum Chemistry. [Link][1]

-

Parks, C., et al. (2020).[2] DFT Studies on Thermal and Oxidative Degradation of Monoethanolamine. Industrial & Engineering Chemistry Research.[2][3] [Link][3]

-

Lessard, O., et al. (2024). Synthesis and Conformational Analysis of Pyran Inter-Halide Analogues of D-Talose. Beilstein Journal of Organic Chemistry. [Link]

-

Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

Sources

Methodological & Application

Reductive Amination of 6,6-Dimethyltetrahydro-2H-pyran-3-one: Stereocontrol and Synthetic Efficiency

Detailed Application Note & Protocol

Part 1: Executive Summary & Strategic Analysis[1]

The reductive amination of 6,6-dimethyltetrahydro-2H-pyran-3-one represents a critical transformation in the synthesis of bio-active heterocycles.[1][2][3] This scaffold serves as a lipophilic, metabolically stable bioisostere for piperidines and cyclohexanes in medicinal chemistry programs (e.g., PI3K inhibitors, GPCR modulators).[1]

The Core Challenge: Unlike simple cyclohexanones, this substrate presents a unique conformational lock due to the gem-dimethyl group at the C6 position.[1] This steric anchor dictates the ring pucker, significantly influencing the facial selectivity of hydride attack during the reduction of the intermediate iminium species.[1] Furthermore, the presence of the ring oxygen (C1) introduces electronic effects (dipole interactions) that distinguish it from carbocyclic analogs.[1][2]

Our Approach: This guide details two field-proven protocols:

-

Protocol A (Standard): Sodium Triacetoxyborohydride (STAB) mediated direct reductive amination.[2][3] Best for secondary amines and unhindered primary amines.[2][3]

-

Protocol B (Enhanced): Titanium(IV) Isopropoxide [Ti(OiPr)₄] mediated two-step sequence.[1][2][3] Essential for weakly nucleophilic amines (anilines) or sterically encumbered partners.[2][3]

Part 2: Mechanistic Insight & Stereochemical Logic[1][3]

Understanding the conformational landscape is prerequisite to controlling diastereoselectivity.[2][3]

Conformational Analysis

The 6,6-dimethyltetrahydro-2H-pyran-3-one ring exists predominantly in a chair conformation.[1][2][3] The gem-dimethyl group at C6 places one methyl group in the axial position and one in the equatorial position.[1][2][3] This "locks" the ring, preventing ring-flip averaging.[1][3]

-

The Target: The incoming amine attacks the C3 ketone to form an iminium ion.[1][2]

-

The Reduction: The bulky hydride source (STAB) approaches the iminium ion.[1][2]

-

Stereochemical Outcome: To minimize 1,3-diaxial interactions (particularly with the axial methyl at C6 and the axial hydrogens), the thermodynamic preference is for the amine to adopt the equatorial orientation.[1][2]

Reaction Pathway Diagram[1][2]

Caption: Pathway for the reductive amination showing the progression from ketone to the thermodynamically preferred equatorial amine.

Part 3: Experimental Protocols

Protocol A: Direct Reductive Amination (The STAB Method)

Recommended for: Aliphatic amines, benzylamines, and rapid library synthesis.[1]

Reagents:

-

Substrate: 6,6-dimethyltetrahydro-2H-pyran-3-one (1.0 equiv)

-

Amine: 1.1 – 1.2 equiv (Use HCl salt if free base is volatile, with added Et3N)[1][2]

-

Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)[2]

Step-by-Step Procedure:

-

Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve the ketone (1.0 equiv) and the amine (1.1 equiv) in DCE (concentration ~0.2 M).

-

Activation: Add Acetic Acid (1.0 equiv). Stir at room temperature for 15–30 minutes.

-

Why: This promotes the formation of the hemiaminal/iminium equilibrium intermediate.[2]

-

-

Reduction: Cool the mixture to 0°C (optional, but recommended for selectivity). Add STAB (1.5 equiv) portion-wise over 5 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–16 hours. Monitor by LC-MS or TLC.[1][2][3]

-

Endpoint: Disappearance of the ketone peak.[3]

-

-

Quench: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes until gas evolution ceases.

-

Workup: Extract the aqueous layer with DCM (3x).[2][3] Combine organics, dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Flash column chromatography (typically DCM/MeOH/NH₃ gradients).[2][3]

Critical Parameter Table:

| Parameter | Specification | Impact on Outcome |

| Solvent | DCE (Preferred) | Promotes iminium formation; compatible with STAB.[1][2][3] |

| pH | Slightly Acidic (AcOH) | Catalyzes dehydration of hemiaminal to iminium.[2][3] |

| Temperature | 0°C → RT | Low temp addition improves diastereoselectivity (dr).[2][3] |

| Stoichiometry | 1.5 eq STAB | Ensures complete reduction without reducing the ketone (if slow).[2][3] |

Protocol B: Ti(OiPr)₄ Mediated Reductive Amination

Recommended for: Anilines, electron-deficient amines, or sterically hindered ketones.[1][2]

Reagents:

-

Substrate: 6,6-dimethyltetrahydro-2H-pyran-3-one (1.0 equiv)

-

Lewis Acid: Titanium(IV) isopropoxide (neat, 1.2 – 1.5 equiv)[1][2]

Step-by-Step Procedure:

-

Imine Formation: In a dry flask under Argon, combine the ketone (1.0 equiv) and amine (1.2 equiv).[1][2]

-

Lewis Acid Addition: Add Ti(OiPr)₄ (1.5 equiv) dropwise.[2][3] The mixture may become viscous.[2][3] Stir neat or in minimal THF for 6–12 hours at room temperature.

-

Dilution: Dilute the reaction mixture with absolute Ethanol (to ~0.3 M).

-

Reduction: Cool to 0°C. Add NaBH₄ (2.0 equiv) portion-wise.

-

Workup (The "Titanium Emulsion" Fix):

-

Add water (1 mL per mmol substrate) to quench.[2][3] A white precipitate (TiO₂) will form.[2][3]

-

Crucial Step: Filter the resulting slurry through a pad of Celite.[2][3] Wash the pad thoroughly with EtOAc or MeOH.[2][3]

-

Alternative: Add 1N NaOH to solubilize titanium salts if filtration is slow.[2][3]

-

-

Isolation: Concentrate the filtrate and purify via chromatography.

Part 4: Characterization & Troubleshooting[1]

Stereochemical Assignment (NMR)

The relative stereochemistry (cis/trans) of the newly formed amine at C3 relative to the C6-dimethyl group is best determined by 1H NMR coupling constants (J-values) of the proton at C3 (H3).[1][2]

-

Equatorial Amine (Thermodynamic Product): The proton at C3 (H3) will be Axial .[2]

-

Axial Amine (Kinetic Product): The proton at C3 (H3) will be Equatorial .[2]

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Conversion | Incomplete imine formation.[1][2][3] | Switch to Protocol B (Ti-mediated) to force dehydration.[1][2][3] |

| Alcohol Byproduct | Direct reduction of ketone.[3] | Ensure amine and acid are added before the reducing agent.[3] Use STAB, not NaBH4, in Protocol A. |

| Dialkylation | Primary amine is too reactive.[1] | Use a large excess of amine (5-10 eq) or protect as a benzyl amine first.[1][2][3] |

| Poor Solubility | Titanium salts crashing out.[2][3] | Use the Celite filtration method or wash with aqueous sodium potassium tartrate (Rochelle's salt).[2][3] |

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[1]

-

Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[1] Journal of Organic Chemistry, 1990, 55(8), 2552–2554.[1]

-

Bhattacharyya, S. "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride."[1][2][3] Journal of the Chemical Society, Perkin Transactions 1, 1995, 1-3.[1]

-

Baran, P. S., et al. "Reductive Amination: A Robust Protocol."[1] Open Flask Guide, Scripps Research Institute.[1] (General reference for STAB protocols in complex synthesis).

Sources

- 1. 2,2-DIMETHYLTETRAHYDROPYRAN-4-ONE | 1194-16-7 [chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. 5,5-dimethyltetrahydro-2H-pyran-2-one | C7H12O2 | CID 12448178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. Tetrahydropyran synthesis [organic-chemistry.org]

- 6. CN103242276B - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid - Google Patents [patents.google.com]

- 7. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid - Google Patents [patents.google.com]

- 9. CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid - Google Patents [patents.google.com]

- 10. rsc.org [rsc.org]

Technical Guide: Leveraging (6,6-Dimethyltetrahydro-2H-pyran-3-yl)amine in Medicinal Chemistry

This technical guide details the application of (6,6-dimethyltetrahydro-2H-pyran-3-yl)amine (CAS: 1785762-88-0) in medicinal chemistry. It focuses on its utility as a metabolically robust, conformationally biased scaffold for drug discovery.

Executive Summary: The Strategic Value of the Scaffold

(6,6-dimethyltetrahydro-2H-pyran-3-yl)amine (hereafter DTHP-amine ) is a specialized heterocyclic building block designed to address specific liabilities in lead optimization. Unlike the unsubstituted tetrahydropyran-3-amine, the incorporation of the gem-dimethyl group at the C6 position confers two distinct medicinal chemistry advantages:

-

Metabolic Blockade: The C2 and C6 positions of tetrahydropyrans are susceptible to CYP450-mediated oxidative metabolism (α-hydroxylation), leading to ring opening and clearance. The gem-dimethyl substitution at C6 sterically and electronically blocks this metabolic "soft spot," significantly extending the half-life (

) of the parent molecule. -

Conformational Bias (Thorpe-Ingold Effect): The bulky methyl groups increase the rotational energy barrier of the pyran ring, biasing the equilibrium toward specific chair conformations. This reduces the entropic penalty upon binding to a protein target, potentially improving potency (

).

Application Note: Structural & Metabolic Rationale

Metabolic Stability Mechanism

In standard drug design, ether-adjacent carbons are prime sites for metabolic attack.

-

Unsubstituted Pyran: CYP450 abstracts a hydrogen from C6

Radical formation -

DTHP-amine: The quaternary carbon at C6 lacks abstractable hydrogens, forcing metabolic enzymes to attack less favorable sites or leaving the ring intact.

Conformational Analysis

The DTHP-amine exists as a racemate or specific enantiomers (

-

Vector Positioning: The amine provides a vector for amide coupling or reductive amination that projects substituents out of the lipophilic pocket created by the methyls.

-

Lipophilicity Modulation: The addition of two methyl groups increases cLogP by approximately 0.5–0.7 units compared to the unsubstituted pyran, useful for tuning permeability in overly polar leads.

Visualization: Metabolic Blockade Strategy

The following diagram illustrates the metabolic rationale behind selecting DTHP-amine over standard pyran amines.

Figure 1: Mechanism of metabolic stabilization provided by the gem-dimethyl group at the C6 position.

Experimental Protocols

Protocol A: General Amide Coupling (Lead Synthesis)

Purpose: To couple DTHP-amine with a carboxylic acid-containing core scaffold (e.g., a heteroaryl acid) to form an amide bond. This is the primary reaction for generating focused libraries.

Materials:

-

DTHP-amine (Free base or HCl salt)

-

Carboxylic Acid Partner (

-COOH) -

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve the Carboxylic Acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (5 mL) in a dry 20 mL scintillation vial under nitrogen or argon.

-

Activation: Add DIPEA (3.0 equiv). Stir for 5 minutes. Add HATU (1.2 equiv) in one portion. The solution typically turns yellow. Stir for 15 minutes at Room Temperature (RT) to form the activated ester.

-

Coupling: Add DTHP-amine (1.1 equiv). Note: If using the HCl salt of the amine, ensure the DIPEA amount is increased to 4.0 equiv to neutralize the salt.

-

Reaction: Stir the mixture at RT for 4–16 hours. Monitor by LC-MS for the disappearance of the acid and formation of the product

. -

Work-up:

-

Dilute the reaction mixture with EtOAc (30 mL).

-

Wash sequentially with saturated NaHCO

(2 x 10 mL), water (10 mL), and brine (10 mL). -

Dry the organic layer over anhydrous Na

SO

-

-

Purification: Purify via Flash Column Chromatography (SiO

, gradient 0–10% MeOH in DCM) or Preparative HPLC depending on polarity.

Protocol B: Reductive Amination (Secondary Amine Synthesis)

Purpose: To install an alkyl or benzyl group on the DTHP-amine nitrogen, creating a secondary amine which retains basicity.

Materials:

-

Aldehyde Partner (

-CHO) -

STAB (Sodium Triacetoxyborohydride)

-

Acetic Acid (AcOH)

-

DCE (1,2-Dichloroethane) or DCM

Step-by-Step Methodology:

-

Imine Formation: In a vial, combine DTHP-amine (1.0 equiv) and the Aldehyde (1.0–1.2 equiv) in DCE (0.1 M concentration).

-

Acid Catalysis: Add catalytic AcOH (1–2 drops) to adjust pH to ~5–6. Stir for 30–60 minutes to ensure imine formation.

-

Reduction: Cool to 0°C (optional, but recommended for reactive aldehydes). Add STAB (1.5–2.0 equiv) portion-wise.

-

Reaction: Allow to warm to RT and stir for 12 hours.

-

Quench: Quench by adding saturated aqueous NaHCO

. Stir vigorously for 20 minutes until gas evolution ceases. -

Extraction: Extract with DCM (3x). Dry combined organics over MgSO

. -

Purification: Isolate via Reverse Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) to obtain the secondary amine formate salt.

Protocol C: Chiral Resolution (Enantiomeric Separation)

Purpose: DTHP-amine has a chiral center at C3. Drug candidates usually require single enantiomers. If the starting material is racemic, resolution is required.

Methodology:

-

Technique: Supercritical Fluid Chromatography (SFC) or Chiral HPLC.

-

Column Screening: Chiralpak AD-H, OD-H, or IC columns are recommended for amine-containing pyrans.

-

Mobile Phase: CO

/ Methanol (with 0.2% Diethylamine or Ammonia as a modifier). -

Detection: UV at 210/254 nm.

-

Procedure:

-

Dissolve racemic DTHP-amine derivative in MeOH (10 mg/mL).

-

Inject onto the screening column (isocratic flow, e.g., 20% MeOH).

-

Identify conditions with Resolution (

) > 1.5. -

Scale up for preparative separation.

-

Data Summary & Specifications

The following table summarizes the physicochemical properties relevant to drug design for DTHP-amine compared to the unsubstituted analog.

| Property | DTHP-amine (Target) | Tetrahydro-2H-pyran-3-amine (Reference) | Impact on Drug Design |

| Formula | C | C | Increased MW (+28 Da) |

| MW | 129.20 g/mol | 101.15 g/mol | Fragment-sized |

| C6 Substitution | gem-Dimethyl | Hydrogens | Blocks Metabolic Soft Spot |

| Chirality | 1 Center (C3) | 1 Center (C3) | Requires Stereocontrol |

| Lipophilicity | Higher LogP | Lower LogP | Improved permeability |

| Basicity (pK | ~10.5 (est) | ~10.6 | Standard primary amine |

Synthesis Workflow Diagram

The following workflow illustrates the integration of DTHP-amine into a parallel medicinal chemistry campaign.

Figure 2: Workflow for utilizing DTHP-amine in divergent library synthesis.

References

-

Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(2), 582–612. (Context: Strategies for metabolic blocking including gem-dimethyl effects). Link

-

Beume, R., et al. (2020). Synthesis of 2,2,6-Trisubstituted 5-Methylidene-tetrahydropyran-4-ones. Molecules, 25(3), 594. (Context: Synthetic methodologies for substituted pyran rings). Link

-

Wuitschik, G., et al. (2010).[5] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(48), 8984-8987. (Context: General principles of ether-containing heterocycles in physicochemical property modulation). Link

-

Sigma-Aldrich Product Sheet. 6,6-Dimethyltetrahydro-2H-pyran-3-amine (CAS 1785762-88-0). (Verification of commercial availability and basic properties). Link

Sources

- 1. 1195174-87-8|(R)-3,3-Dimethyltetrahydro-2H-pyran-4-amine|BLD Pharm [bldpharm.com]

- 2. 1785762-88-0 Cas No. | (6,6-Dimethyltetrahydro-2H-pyran-3-yl)amine | Matrix Scientific [matrixscientific.com]

- 3. (6,6-Dimethyltetrahydro-2H-pyran-3-yl)amine - CAS:1785762-88-0 - Sunway Pharm Ltd [3wpharm.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Green Synthesis of 2-Amino-4H-Pyran Scaffolds

Protocol Series: Sustainable Heterocyclic Chemistry

Executive Summary & Strategic Relevance

The 2-amino-4H-pyran scaffold (often referred to in broader contexts as 3-functionalized aminopyrans) represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for anticancer, antimicrobial, and anticoagulant therapeutics. Traditional synthesis routes often rely on volatile organic solvents (benzene, DMF), toxic basic catalysts (piperidine), and energy-intensive refluxing, leading to high E-factors (waste-to-product ratios).

This guide details two greener synthesis routes that align with the 12 Principles of Green Chemistry. These protocols prioritize Atom Economy , Benign Solvents (Water) , and Energy Efficiency (Mechanochemistry).

Target Molecule Scope[1][2][3][4][5][6][7][8]

-

Core Scaffold: 2-amino-3-cyano-4H-pyran derivatives.[1][2][3][4][5][6]

-

Reactants: Aryl Aldehyde + Malononitrile + C-H Activated Acid (e.g., Dimedone or Ethyl Acetoacetate).

Mechanistic Insight: The Knoevenagel-Michael-Cyclization Cascade

Understanding the reaction mechanism is critical for troubleshooting yield issues. The reaction proceeds through a cascade sequence. In water or solvent-free conditions, the "hydrophobic effect" or "contact-induced activation" accelerates the initial condensation steps.

Pathway Diagram

The following diagram illustrates the stepwise formation of the pyran ring.

Figure 1: The cascade mechanism involving Knoevenagel condensation followed by Michael addition and cyclization.

Protocol A: Aqueous Synthesis using Magnetically Recoverable Nanocatalysts

Rationale: Water is the ideal green solvent. Using a magnetically recoverable catalyst (e.g., Nano-Fe₃O₄ or Nano-SnO₂) eliminates filtration waste and allows for catalyst recycling (up to 5 runs).

Materials

-

Aldehyde: Benzaldehyde (1.0 mmol)

-

Nitrile: Malononitrile (1.0 mmol)

-

C-H Acid: Dimedone (1.0 mmol)

-

Solvent: Deionized Water (5 mL)

-

Catalyst: Nano-SnO₂ or Fe₃O₄@SiO₂ (10-15 mol%)

-

Equipment: Round-bottom flask, magnetic stirrer, external magnet (for separation).

Step-by-Step Methodology

-

Pre-dispersion: In a 25 mL round-bottom flask, disperse the nanocatalyst in 5 mL of water via ultrasonication for 5 minutes. Why: This ensures maximizing surface area availability.

-

Addition: Add benzaldehyde, malononitrile, and dimedone simultaneously to the aqueous suspension.

-

Reaction: Reflux the mixture with vigorous stirring.

-

Observation: The reaction mixture will likely become turbid as the hydrophobic reactants cluster (hydrophobic effect).

-

-

Monitoring: Monitor via TLC (Eluent: n-Hexane/Ethyl Acetate 7:3). Reaction typically completes in 15–30 minutes .

-

Catalyst Recovery:

-

Cool the mixture to room temperature.

-

If using magnetic nanoparticles: Apply an external magnet to the flask bottom to sequester the catalyst. Decant the supernatant.

-

If using non-magnetic oxides (SnO₂): Centrifuge the mixture to pellet the catalyst.

-

-

Product Isolation: The crude product usually precipitates out of the aqueous supernatant. Filter the solid and wash with cold water.

-

Purification: Recrystallize from hot ethanol (95%). Do not use column chromatography (to maintain Green status).

Protocol B: Solvent-Free Mechanochemical Synthesis (Ball Milling)

Rationale: Solvent-free synthesis (Mechanochemistry) utilizes mechanical energy to drive the reaction, often reducing reaction times from hours to minutes and eliminating solvent waste entirely (E-Factor

Materials

-

Reactants: Same molar ratios as Protocol A (1:1:1).

-

Catalyst: Potassium Phthalimide (POPI) or Basic Alumina (10 mol%).

-

Equipment: Planetary Ball Mill (e.g., Retsch PM 100) or Mortar and Pestle (for small scale).

-

Jars/Balls: Stainless steel or Zirconia (10mm balls).

Step-by-Step Methodology

-

Loading: Place the aldehyde (1 mmol), malononitrile (1 mmol), dimedone (1 mmol), and the solid catalyst into the milling jar.

-

Grinding Parameters:

-

Frequency: 20–25 Hz (400–500 rpm).

-

Time: 10–20 minutes.

-

Cycle: Pause every 5 minutes to prevent overheating (which can degrade thermolabile aldehydes).

-

-

Extraction:

-

After milling, the result is a dry, solid powder.

-

Add a minimal amount of hot ethanol to the jar to dissolve the product.

-

The catalyst (if insoluble support like Alumina is used) can be filtered off. If POPI is used, it is water-soluble; wash the final solid with water.

-

-

Crystallization: Allow the ethanol filtrate to cool. Collect crystals via vacuum filtration.

Comparative Analysis: Green vs. Traditional

The following data highlights the efficiency gains of the described protocols compared to the traditional piperidine-catalyzed reflux in ethanol.

| Metric | Traditional Method | Protocol A (Aq. Nanocatalyst) | Protocol B (Mechanochemistry) |

| Solvent | Ethanol/DMF | Water | None (Solvent-Free) |

| Catalyst | Piperidine (Toxic) | Nano-SnO₂ / Fe₃O₄ (Reusable) | POPI / Alumina (Mild) |

| Time | 2–4 Hours | 15–30 Minutes | 10–20 Minutes |

| Yield | 75–85% | 90–96% | 88–95% |

| Purification | Chromatography often needed | Recrystallization | Recrystallization |

| Atom Economy | Moderate | High | Very High |

Troubleshooting & Optimization

-

Reactant Solubility: In Protocol A (Water), reactants may clump. High-speed stirring is non-negotiable to maintain the emulsion required for the reaction.

-

Catalyst Deactivation: If reusing nanocatalysts, wash them with acetone and dry at 80°C between runs to remove organic fouling.

-

Aldehyde Oxidation: Aromatic aldehydes can oxidize to benzoic acid if left exposed to air too long before reaction. Ensure fresh distillation of liquid aldehydes.

-

Viscosity in Ball Milling: If the mixture becomes a sticky paste (gumming) inside the ball mill, add a chemically inert grinding auxiliary (e.g., NaCl or silica sand) to assist in energy transfer.

References

-

Synthesis of 2-amino-4H-pyran derivatives in aqueous media with nano-SnO2 as recyclable catalyst. Source: Journal of Medicinal and Nanomaterials Chemistry. URL:[Link]

-

Highly efficient organocatalytic synthesis of diverse and densely functionalized 2-amino-3-cyano-4H-pyrans under mechanochemical ball milling. Source: Green Chemistry (RSC Publishing). URL:[Link]

-

Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. Source: RSC Advances. URL:[Link][8]

-

Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent-free conditions. Source: Current Chemistry Letters. URL:[Link]

Sources

- 1. Highly efficient organocatalytic synthesis of diverse and densely functionalized 2-amino-3-cyano-4H-pyrans under mechanochemical ball milling - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. growingscience.com [growingscience.com]

- 3. researchgate.net [researchgate.net]

- 4. sciforum.net [sciforum.net]

- 5. researchgate.net [researchgate.net]

- 6. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Note: Advanced Pharmacophore Modeling of Pyran-Based Scaffolds

From Conformational Sampling to Virtual Screening

Executive Summary & Scientific Rationale

Pyran-based heterocycles represent a privileged scaffold in medicinal chemistry, forming the core of diverse bioactive agents ranging from anticoagulants (Warfarin) to neuraminidase inhibitors (Zanamivir) and anticancer chromenes. However, modeling these compounds presents a distinct "Pyran Paradox": while the scaffold appears simple, the tetrahydropyran (THP) ring exhibits significant conformational plasticity (chair-boat transitions), while fused systems like chromenes impose rigid planarity that dictates specific electrostatic stacking.

This guide details a high-precision protocol for pharmacophore modeling of pyran derivatives. Unlike generic modeling workflows, this protocol prioritizes ring-puckering energy corrections and lone-pair directionality of the ether oxygen—two factors frequently overlooked that lead to false-negative virtual screening results.

Phase I: Dataset Curation & Stereochemical Enumeration

Objective: To generate a clean, chemically valid training set that accounts for the chirality inherent in substituted pyran rings.

The "Chirality Trap" in Pyrans

Substituted tetrahydropyrans often contain multiple chiral centers. A common error is modeling only the thermodynamically most stable isomer, ignoring that bio-active conformations often occupy higher-energy states (e.g., axial substituents).

Protocol 1: Ligand Preparation

-

Structure Retrieval: Import 2D structures (SMILES/SDF) of known actives (e.g., from ChEMBL or proprietary assays).

-

Protonation State Assignment: Use Epik (Schrödinger) or Protonate3D (MOE) at pH 7.4 ± 1.0.

-

Critical Check: Ensure the enol/keto tautomers of pyran-2-ones (coumarins) are enumerated. The keto form is typically dominant, but the enol form acts as a distinct Hydrogen Bond Donor (HBD).

-

-

Stereoisomer Enumeration:

-

For undefined centers, generate all stereoisomers.

-

For defined centers, retain specific chirality but flag "flippable" nitrogen centers if attached to the ring.

-

-

Energy Minimization: Apply the OPLS4 force field .

-

Constraint: Apply a 10 kcal/mol restraint on the pyran ether oxygen initially to prevent ring breaking, then relax.

-

Phase II: Pyran-Specific Conformational Sampling

Objective: To sample the full conformational space of the pyran ring, specifically the transition between 4C1 and 1C4 chairs and the boat/twist-boat intermediates.

The "Flexible Ring" Protocol

Standard conformational searches often miss the high-energy boat conformations that are essential for transition-state mimics (e.g., in glycosidase inhibitors).

Tools Recommended: OMEGA (OpenEye), ConfGen (Schrödinger), or MOE Conformational Search.

Step-by-Step Workflow:

-

Algorithm Selection: Use a Systematic Search or Stochastic (Monte Carlo) method rather than simple molecular dynamics to ensure barrier crossing.

-

Energy Window: Set the energy cutoff to 15–20 kcal/mol (higher than the standard 10 kcal/mol).

-

Reasoning: The barrier for pyran ring inversion can approach 10-12 kcal/mol. Restricting the window excludes biologically relevant "distorted" conformations.

-

-

RMSD Filter: Set heavy-atom RMSD cutoff to 0.5 Å .

-

Torsion Constraints (Pyran Specific):

-

Explicitly sample the intra-ring torsion angles (

and -

Validation: Ensure the output ensemble contains both chair conformers if the substituents allow it.

-

Phase III: Pharmacophore Hypothesis Generation

Objective: To translate chemical features into a 3D spatial query.

Feature Definitions for Pyran Scaffolds

| Feature Type | Chemical Moiety | Geometric Constraint |

| HBA (Hydrogen Bond Acceptor) | Pyran Ether Oxygen (-O-) | Vector must align with the sp3 lone pairs. Note: This is often a weak HBA; mark as "optional" if data suggests. |

| HBA (Hydrogen Bond Acceptor) | Carbonyl Oxygen (C=O) | Strong HBA (in coumarins/chromones). Vector is in the plane of the ring. |

| HBD (Hydrogen Bond Donor) | -OH / -NH2 substituents | Vector directed along the X-H bond. |

| RA (Ring Aromatic) | Fused Benzene Ring | Centroid of the benzene ring. Normal vector perpendicular to the plane. |

| HY (Hydrophobic) | C-3/C-4 Alkyl chains | Sphere covering the alkyl chain. |

Protocol 2: Common Feature Alignment (Ligand-Based)

Use this when the target structure is unknown.

-

Select Reference Ligand: Choose the most potent, rigid analogue (e.g., a fused chromene) as the template.

-

Alignment: Align the training set molecules to the reference based on pharmacophoric features, not just atomic overlap.

-

Feature Scoring:

-

Identify features present in >75% of active compounds.

-

Exclusion Volumes: Map the steric bulk of inactive analogues to define "forbidden zones" (Exclusion Spheres). This is critical to reducing false positives.

-

Protocol 3: Structure-Based Generation (Target Known)

Example Target: EGFR (PDB: 6JXT) or AChE.

-

Interaction Mapping: Analyze the PDB complex.[1] Identify residues interacting with the pyran core.

-

Example: In AChE, the pyran ring often stacks against Trp286 (pi-pi stacking).

-

-

Feature Extraction: Convert these interactions directly into pharmacophore features.

-

Shape Constraints: Add a "Shape Constraint" derived from the receptor binding pocket to act as a hard filter for steric fit.

Phase IV: The Self-Validating System (Model Validation)

Objective: To prove the model can distinguish actives from decoys (Trustworthiness).

Protocol 4: ROC and Enrichment Analysis

Do not rely solely on the training set fit. You must perform an external validation.

-

Decoy Generation:

-

Input your active ligands into the DUD-E (Directory of Useful Decoys - Enhanced) generator.

-

Ratio: Generate 50 decoys for every 1 active.

-

Pyran Specific: Ensure decoys match the molecular weight and LogP of your pyrans but possess different topologies (e.g., furan or cyclohexane cores).

-

-

Screening: Screen the combined Active + Decoy library against your pharmacophore model.

-

Metrics Calculation:

-

ROC AUC (Area Under Curve): Must be > 0.7 for a predictive model.

-

EF1% (Enrichment Factor at 1%): Measures early recognition.

-

Threshold: An EF > 10 is considered excellent for pyran scaffolds.

-

Visualization of Workflows

Diagram 1: The "Pyran-Specific" Modeling Pipeline

This workflow emphasizes the critical conformational sampling step necessary for flexible rings.

Caption: Step-by-step workflow for pyran pharmacophore modeling, highlighting the high-energy conformational sampling loop.

Diagram 2: Pharmacophore Feature Mapping on a Chromene Scaffold

Visualizing how chemical features map to the rigid chromene vs. flexible pyran regions.

Caption: Conceptual mapping of pharmacophoric features onto a generalized pyran/chromene scaffold.

Data Presentation: Validation Metrics

When reporting your model's performance, summarize the validation data in the following format:

| Model ID | Features | Sensitivity (Se) | Specificity (Sp) | ROC AUC | Enrichment Factor (1%) |

| Model_01 | RRHH (2 Aro, 2 Hyd) | 0.85 | 0.40 | 0.62 | 4.5 |

| Model_02 | ADHR (1 Acc, 1 Don, 1 Hyd, 1 Aro) | 0.92 | 0.88 | 0.91 | 14.2 |

| Model_03 | DDHH (2 Don, 2 Hyd) | 0.60 | 0.95 | 0.78 | 8.1 |

Interpretation:Model_02 is the superior candidate. It balances sensitivity and specificity with a high AUC (>0.[2][3][4]9) and excellent early enrichment (EF > 10), indicating it effectively retrieves active pyrans from the decoy set.

References

-

Pharmacophore modeling and in silico toxicity assessment of potential anticancer agents. Frontiers in Pharmacology. (2016). Validated protocols for anticancer pharmacophore generation.[1][5]

-

Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates. International Journal of Molecular Sciences. (2022).[1] Detailed methodology on ROC and Enrichment Factor calculation for natural products.

-

Ligand-Based Pharmacophore Modeling using RDKit. Computational Chemistry Drug Designing. (2025). Technical breakdown of feature definitions (HBA, HBD, Aromatic) relevant to small molecule design.

-

Conformational analysis of tetrahydropyran rings. Beilstein Journal of Organic Chemistry. (2013). Structural insights into the chair-boat transitions of pyran rings, essential for setting energy windows.

-

The value of pyrans as anticancer scaffolds. RSC Advances. (2017). Comprehensive review of pyran biological targets and structural activity relationships (SAR).

Sources

- 1. Frontiers | Pharmacophore-based virtual screening approaches to identify novel molecular candidates against EGFR through comprehensive computational approaches and in-vitro studies [frontiersin.org]

- 2. Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma [mdpi.com]

- 3. Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacophore modeling and in silico toxicity assessment of potential anticancer agents from African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Fidelity Synthesis of Pyran Amine-Based mTOR Inhibitors

Executive Summary

The mechanistic Target of Rapamycin (mTOR) remains a critical node in oncology drug discovery. While first-generation rapalogs (allosteric inhibitors) faced limitations in incomplete mTORC1 inhibition and feedback loop activation, second-generation ATP-competitive inhibitors (TORKinibs) offer potent, dual mTORC1/2 suppression.

This application note details the strategic incorporation of pyran amines (specifically 4-aminotetrahydropyran) into TORKinib scaffolds. Unlike the traditional morpholine moiety found in early PI3K/mTOR inhibitors (e.g., GDC-0980), the tetrahydropyran (THP) ring acts as a superior bioisostere. It modulates lipophilicity (

This guide provides a validated protocol for the regioselective synthesis of pyran-amine substituted pyrimidine/triazine cores, a common structural motif in potent mTOR inhibitors.

Strategic Rationale: The Pyran vs. Morpholine Switch

In kinase inhibitor design, the solvent-exposed region of the ATP pocket often tolerates bulkier solubilizing groups. Historically, morpholine was the default choice. However, the switch to 4-aminotetrahydropyran offers distinct physicochemical advantages:

| Feature | Morpholine Moiety | 4-Aminotetrahydropyran (THP) | Impact on Drug Design |

| H-Bonding | Acceptor (Ether O) + Donor/Acceptor (Amine N) | Acceptor (Ether O) only | THP avoids the basic nitrogen, reducing non-specific binding and hERG liability. |

| Lipophilicity | Lower | Moderate | THP optimizes membrane permeability while maintaining solubility. |

| Metabolism | N-oxidation / Ring opening | Oxidative metabolism at C-position | THP is generally more metabolically stable than the morpholine ring in oxidative environments. |

| Entropy | Chair conformation | Chair conformation | Both provide rigid vector orientation, but THP lacks the N-inversion energy penalty. |

Pathway Visualization

The following diagram illustrates the mTOR signaling cascade and the precise intervention point of ATP-competitive inhibitors synthesized via this protocol.

Caption: Dual inhibition of mTORC1 and mTORC2 by ATP-competitive inhibitors prevents feedback activation of AKT (via Ser473), a key advantage over rapamycin.[1]

Detailed Synthetic Protocols

This workflow describes the synthesis of a representative 4-(tetrahydropyran-4-ylamino)-pyrimidine core. This motif is adaptable to various bicyclic scaffolds (e.g., quinolines, thienopyrimidines) used in current literature.

Workflow Overview

Caption: General synthetic route for functionalizing di-halogenated kinase scaffolds with pyran amines.

Protocol A: Regioselective Coupling

The most critical step is the nucleophilic aromatic substitution (

Materials:

-

Scaffold: 2,4-Dichloro-6-methylpyrimidine (or equivalent bicyclic core like 4-chloro-quinazoline).

-

Nucleophile: 4-Aminotetrahydropyran (CAS: 38041-19-9).

-

Base: N,N-Diisopropylethylamine (DIPEA).

-

Solvent: Ethanol (EtOH) or N-Methyl-2-pyrrolidone (NMP) for higher boiling points.

Step-by-Step Procedure:

-

Preparation: Dissolve 2,4-Dichloro-6-methylpyrimidine (1.0 equiv, 5 mmol) in anhydrous EtOH (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Temperature Control: Cool the solution to 0°C using an ice bath. Note: Low temperature favors substitution at the more electrophilic C-4 position over the C-2 position.

-

Addition: Add DIPEA (2.5 equiv) followed by the dropwise addition of 4-aminotetrahydropyran (1.1 equiv) dissolved in 5 mL EtOH.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.

-

Checkpoint: The product should appear as the major peak; traces of the bis-substituted product indicate the temperature was too high or excess amine was added too quickly.

-

-

Work-up: Remove solvent under reduced pressure. Resuspend the residue in EtOAc (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).

-

Purification: Dry organic layer over

, filter, and concentrate. Purify via flash column chromatography (SiO2, gradient 0-50% EtOAc in Hexanes). -

Yield: Typical yield is 75–85% of the C-4 substituted isomer.

Protocol B: Cross-Coupling to Final Inhibitor

To complete the mTOR inhibitor, the remaining chlorine (usually at C-2) is coupled with an aryl moiety (often an indole, pyridine, or substituted benzene) to engage the hinge region of the kinase.

Step-by-Step Procedure:

-

Reactants: Combine the Intermediate from Protocol A (1.0 equiv) with the desired Aryl Boronic Acid (1.2 equiv).

-

Catalyst System: Add

(0.05 equiv) and -

Solvent: Dissolve in 1,4-Dioxane (10 mL per mmol).

-

Condition: Degas with Nitrogen for 5 mins. Heat at 90°C for 12 hours (or microwave at 110°C for 30 mins).

-

Isolation: Filter through Celite, concentrate, and purify via preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Analytical & Biological Validation

Chemical Verification[3][4]

-

1H NMR (DMSO-d6): The pyran ring protons are diagnostic. Look for the multiplet at

3.8–3.9 ppm (equatorial protons adjacent to oxygen) and the methine proton attached to the amine at -

LC-MS: Confirm mass [M+H]+. The pyran ring adds distinct polarity compared to alkyl chains, often eluting earlier on C18 columns than cyclohexyl analogs.

Biological Assay (mTOR Kinase Activity)

To verify the efficacy of the synthesized pyran-amine inhibitor, use a FRET-based LanthaScreen™ or ADP-Glo™ assay.

Assay Conditions:

-

Enzyme: Recombinant human mTOR (residues 1360–2549).

-

Substrate: GFP-4EBP1 (physiological substrate).

-

ATP Concentration:

apparent (typically 10 -

Control: Rapamycin (allosteric control) and PI-103 (ATP-competitive control).

Data Interpretation:

Calculate

References

-

Pharmacophore Bioisosterism

-

PharmaBlock. (2020).[2] Tetrahydropyrans in Drug Discovery. Retrieved from

- Note: Highlights the and metabolic advantages of THP over morpholine.

-

-

Synthetic Methodology (

):-

Lozada-Rodríguez, L., et al. (2023).[3][2] Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals, 16(3), 461.[2]

- Note: Provides detailed experimental conditions for nucleophilic substitution on pyridine/pyrimidine cores.

-

-

mTOR Inhibitor SAR

-

Barlaam, B., et al. (2011).[4] Discovery of potent and selective mTOR inhibitors. Bioorganic & Medicinal Chemistry Letters. (Cited in context of pyrimidine scaffold optimization).

-

General Reference for Scaffold Chemistry:

-

-

Morpholine vs.

-

Koureli, E., et al. (2019).[1] Morpholine as a privileged structure: A review on the medicinal chemistry.... Medicinal Research Reviews.

- Note: Contrasts the metabolic liabilities of morpholine which pyran amines aim to solve.

-

Sources

- 1. The Prohibited List | World Anti Doping Agency [wada-ama.org]

- 2. mdpi.com [mdpi.com]

- 3. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

Application Note: Hetero-Diels-Alder Strategies for the Construction of 2H-Pyran-2-one Scaffolds

Executive Summary

The 2H-pyran-2-one (2-pyrone) pharmacophore is a structural cornerstone in diverse bioactive natural products, including cardiotonic bufadienolides, HIV protease inhibitors (e.g., Tipranavir), and antimicrobial agents.[1][2][3] While often utilized as a diene in inverse-electron-demand Diels-Alder (IEDDA) reactions to generate complex aromatics, the de novo synthesis of the 2-pyrone ring itself remains a critical bottleneck in medicinal chemistry.

This guide details the Hetero-Diels-Alder (HDA) approach for constructing the 2-pyrone core. Unlike traditional Knoevenagel condensations which can suffer from harsh conditions and limited regiocontrol, the HDA route—specifically utilizing Brassard’s Diene —offers a convergent, stereocontrolled, and atom-economical pathway. This protocol focuses on the Lewis Acid-catalyzed [4+2] cycloaddition of 1,3-dimethoxy-1-(trimethylsilyloxy)-1,3-butadiene with aldehydes, followed by acid-mediated elimination to yield 4-methoxy-2-pyrones.

Mechanistic Principles & Causality

The Diels-Alder Paradox in Pyrone Chemistry

In standard practice, 2-pyrones are electron-deficient dienes used to synthesize benzene rings via IEDDA. However, to synthesize the pyrone ring via a Diels-Alder manifold, we must invert this logic. We utilize an electron-rich oxa-diene (Brassard’s Diene) reacting with an electron-deficient dienophile (carbonyl).

The Brassard's Diene HDA Pathway

The reaction between Brassard's diene and an aldehyde is formally a [4+2] cycloaddition. However, the mechanism is highly sensitive to the Lewis Acid (LA) employed and the temperature:

-

Concerted Pathway (True HDA): Promoted by mild Lewis acids (e.g.,

) at higher temperatures. -

Stepwise Pathway (Mukaiyama-Aldol): Promoted by strong Lewis acids (e.g.,

,

Crucial Transformation: The initial adduct is often a dihydropyrone or an open-chain aldol product. The formation of the aromatic 2-pyrone requires a subsequent acid-catalyzed elimination step (usually TFA or HCl) to extrude methanol and/or silanol, driving the equilibrium toward the stable lactone.

Figure 1: Mechanistic pathway for the synthesis of 2-pyrones via Brassard's Diene HDA. Note the critical elimination step required to restore aromaticity.

Experimental Protocol: Synthesis of 6-Substituted-4-Methoxy-2-Pyrones

Target: Synthesis of 6-phenyl-4-methoxy-2H-pyran-2-one. Scale: 1.0 mmol (Model Reaction).

Materials & Reagents

| Reagent | Role | Equiv. | Notes |

| Benzaldehyde | Dienophile | 1.0 | Distilled prior to use. |

| Brassard's Diene | Diene | 1.2 | 1,3-dimethoxy-1-(trimethylsilyloxy)-1,3-butadiene. Moisture sensitive. |

| Catalyst | 0.1-0.2 | For asymmetric induction (optional); use | |

| Dichloromethane (DCM) | Solvent | - | Anhydrous, degassed. |

| Trifluoroacetic Acid (TFA) | Reagent | 2.0 | Promotes elimination/lactonization. |

Step-by-Step Methodology

Step 1: Catalyst Preparation (Inert Atmosphere)

-

Flame-dry a 25 mL Schlenk flask and purge with Argon.

-

Add (R)-BINOL (0.1 mmol) and activated 4Å molecular sieves (100 mg).

-

Add anhydrous DCM (5 mL) and

(0.1 mmol). -

Stir at room temperature for 1 hour to form the chiral Lewis Acid complex.

Step 2: HDA Cycloaddition

-

Cool the reaction mixture to -78°C (dry ice/acetone bath).

-

Add Benzaldehyde (1.0 mmol) dropwise. Stir for 10 minutes to allow coordination.

-

Add Brassard's Diene (1.2 mmol) slowly down the side of the flask to avoid localized warming.

-

Stir at -78°C for 4–8 hours. Monitor by TLC (Note: Intermediate may streak or appear different from final product).

Step 3: Acid-Mediated Elimination (The "Aromatization" Step)

-

Quench the reaction at -78°C with 2 drops of water.

-

Allow the mixture to warm to 0°C.

-

Add TFA (2.0 mmol) dissolved in DCM (1 mL).

-

Stir at room temperature for 2 hours. Observation: This step converts the silyl-ether intermediate into the stable pyrone ring.

-

Neutralize with saturated

solution.

Step 4: Workup & Purification

-

Extract the aqueous layer with DCM (3 x 10 mL).

-

Dry combined organics over

, filter, and concentrate in vacuo. -

Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). 2-pyrones are typically UV-active and polar.

Figure 2: Experimental workflow for the Lewis Acid-catalyzed synthesis of 2-pyrones.

Validation & Troubleshooting

Structural Validation (NMR)

The formation of the 2-pyrone ring is self-validating through specific